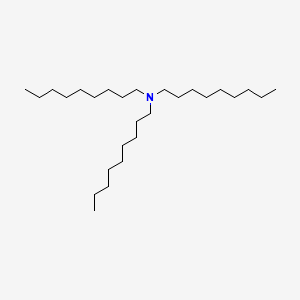

Trinonylamine

Description

Contextual Significance of Trinonylamine as a Tertiary Amine in Specialized Chemical Systems

This compound belongs to the class of high-molecular-weight amines, which have become indispensable in various industrial processes. nih.gov As a tertiary amine, its nitrogen atom is bonded to three nonyl groups, resulting in significant steric hindrance and high basicity. This structure is crucial to its function in specialized chemical systems, most notably in solvent extraction.

The primary application of this compound is as an extractant in hydrometallurgy, particularly for the recovery and purification of metals. iaea.orgacademie-sciences.fr It is a key component in the AMEX (Amine Extraction) process, which was developed for the extraction of uranium from ore leach liquors. academie-sciences.fr The high molecular weight of this compound ensures its low solubility in aqueous phases, a critical property for an effective solvent extraction reagent. eujournal.org

In these systems, this compound functions as a liquid ion exchanger. The extraction mechanism typically involves the formation of an ion-pair between the protonated amine and an anionic metal complex present in the aqueous phase. oup.com For instance, in the extraction of uranium from sulfate (B86663) solutions, the amine is protonated by sulfuric acid, and the resulting aminium salt then extracts the anionic uranyl sulfate complex. academie-sciences.fr The efficiency of this process is influenced by various factors, including the pH of the aqueous phase, the concentration of the amine, and the type of diluent used. academie-sciences.frresearchgate.net

The branched structure of the nonyl groups in some commercial forms of this compound also plays a role in its performance, affecting phase disengagement rates and the tendency to form third phases, which are undesirable in industrial solvent extraction circuits. eujournal.org

Overview of Historical and Current Academic Research Trajectories

The study of high-molecular-weight amines as extractants began in the mid-20th century. nih.gov Initial research at institutions like Oak Ridge National Laboratory in the early 1950s laid the groundwork for their application in industrial processes. nih.gov The successful commercialization of the AMEX process for uranium recovery spurred further research into the properties and applications of various amines, including this compound. nih.gov

Historically, research focused on understanding the fundamental extraction chemistry of amines, including their interactions with different acids and the mechanism of metal extraction. iaea.org Early studies investigated the extraction of a wide range of metal ions, establishing the versatility of these compounds. osti.gov The development of nuclear energy was a significant driver for this research, with a focus on the reprocessing of nuclear fuel and the separation of actinides like plutonium and neptunium. iaea.org

Current research continues to explore the use of this compound and other high-molecular-weight amines in hydrometallurgy, with a focus on improving selectivity for specific metals, understanding and mitigating solvent degradation, and optimizing process conditions. researchgate.netsemanticscholar.org There is also growing interest in their application for the recovery of rare earth elements and other valuable metals from electronic waste and other secondary sources. researchgate.net Furthermore, the role of the diluent and the potential for synergistic effects with other extractants are active areas of investigation. nih.govfrontiersin.org

Fundamental Research Questions Driving Inquiry into this compound Chemistry

The ongoing research into this compound and related high-molecular-weight amines is driven by several fundamental questions:

Mechanism of Extraction and Selectivity: What are the precise mechanisms of metal extraction by this compound for different metal ions and under various aqueous phase conditions? How can the structure of the amine and the composition of the organic phase be tailored to enhance selectivity for a target metal over others? oup.comiaea.org

Aggregation and Interfacial Behavior: How does this compound behave at the liquid-liquid interface, and how does it aggregate in the organic phase? Understanding these phenomena is crucial for explaining the kinetics of extraction and the stability of the solvent system. osti.gov

Solvent Degradation: What are the degradation pathways for this compound under the harsh chemical conditions of industrial processes (e.g., high acidity, presence of oxidizing agents)? Identifying the degradation products and understanding the kinetics of degradation are essential for improving the long-term stability and economic viability of solvent extraction processes. researchgate.net

Synergistic Extraction: Can the extraction efficiency and selectivity of this compound be enhanced by the addition of other extractants (synergists)? Investigating the interactions between different extractants in the organic phase is a key area of research aimed at developing more powerful and selective separation systems. researchgate.net

Application in Novel Separation Systems: Can this compound be effectively utilized in advanced separation technologies, such as membrane-based solvent extraction or with ionic liquids, to develop more sustainable and efficient processes for metal recovery? mdpi.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N,N-Dinonyl-1-nonanamine | osti.gov |

| CAS Number | 2044-22-6 | osti.gov |

| Molecular Formula | C₂₇H₅₇N | osti.gov |

| Molecular Weight | 395.7 g/mol | osti.gov |

Comparative Extraction of Uranium by Tertiary Amines

The following table presents a conceptual comparison of the uranium extraction efficiency for different tertiary amines, highlighting the influence of their structure.

| Amine | Structure | Relative Uranium Extraction Efficiency | Key Characteristics |

| This compound | Tertiary, C9 chains | High | Good solubility in non-polar diluents, effective in sulfate media. |

| Trioctylamine (TOA) | Tertiary, C8 chains | High | Widely studied reference, similar performance to this compound. academie-sciences.fr |

| Alamine 336 | Mixed C8, C10 chains | High | A common commercial extractant, often used as a benchmark. eujournal.org |

| Triethylamine (B128534) (TEA) | Tertiary, C2 chains | Low | Too soluble in the aqueous phase for effective solvent extraction. researchgate.net |

Properties

IUPAC Name |

N,N-di(nonyl)nonan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57N/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJAONQEOXOVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCCC)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880447 | |

| Record name | N,N-Dinonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to pale yellow liquid; [TCI MSDS] | |

| Record name | Trinonylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2044-22-6 | |

| Record name | N,N-Dinonyl-1-nonanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dinonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trinonylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of Trinonylamine and Its Analogues

Advanced Synthetic Routes for Long-Chain Trialkylamines

The synthesis of long-chain trialkylamines is a specialized area of organic chemistry. Traditional methods often face obstacles in achieving high yields and purity, necessitating the development of more advanced and efficient synthetic routes.

Direct Alkylation of Ammonia (B1221849) with Long-Chain Alkyl Halides

The direct synthesis of long-chain trialkylamines through the reaction of ammonia with long-chain alkyl halides, such as nonyl chloride or nonyl bromide, is an economically appealing route. google.com However, this approach has historically been challenging for commercial application due to the low reactivity of long-chain alkyl halides and the difficulty in driving the reaction to completion to form the tertiary amine. google.com The primary issue in amine alkylation is the tendency for over-alkylation, where the amine products (primary and secondary) are often more nucleophilic than the starting ammonia, leading to a mixture of products that are difficult to separate. wikipedia.orgmasterorganicchemistry.com

Optimization of Reaction Conditions and Stoichiometry

The successful synthesis of trialkylamines via direct alkylation hinges on the careful optimization of reaction parameters. A key strategy involves conducting the reaction in a two-phase system, where the first phase consists of the long-chain alkyl halide and the second phase is an aqueous or low-molecular-weight alcohol solution. google.com This method also requires the continuous neutralization of the amine hydrochloride or hydrobromide salts that form during the reaction. An alkaline material is added to free the amine, allowing it to react further. google.com

The reaction temperature is a critical parameter that must be controlled to ensure efficient conversion. For the synthesis of long-chain trialkylamines from alkyl chlorides or bromides and ammonia, temperatures are typically maintained between 80°C and 200°C. google.com

| Parameter | Optimized Condition | Rationale | Source |

| System | Two-phase (alkyl halide; water/alcohol) | Facilitates reaction between immiscible reactants. | google.com |

| Temperature | 80°C - 200°C | Provides sufficient energy to overcome the low reactivity of long-chain halides. | google.com |

| Neutralization | Addition of alkaline material | Frees the amine from its hydrohalide salt to allow for further alkylation. | google.com |

| Stoichiometry | Excess alkyl halide | Drives the reaction towards the formation of the fully substituted tertiary amine. | masterorganicchemistry.com |

Influence of Catalysts (e.g., Iodide) on Reaction Efficiency

The low reactivity of long-chain alkyl chlorides and bromides is a significant barrier to direct amination. google.com The use of an iodide catalyst, such as an ammonium (B1175870) or alkali metal iodide (e.g., potassium iodide), has been shown to dramatically improve reaction efficiency. google.com The catalyst functions by converting the less reactive alkyl chloride or bromide into a more reactive alkyl iodide in situ. fishersci.co.uk This principle is supported by other N-alkylation research where iodide sources like hydroiodic acid (HI) have been shown to be essential for promoting the reaction. chinesechemsoc.org Without the iodide catalyst, the formation of the desired trialkylamine is often negligible. google.comchinesechemsoc.org

| Catalyst System | Reactants | Effect | Source |

| Ammonium or Alkali Metal Iodide | Long-chain alkyl chloride/bromide + Ammonia | Catalyzes the reaction, enabling the formation of trialkylamines. | google.com |

| No Iodide Catalyst | Long-chain alkyl chloride/bromide + Ammonia | Reaction is extremely slow or does not proceed to a significant extent. | google.com |

| HI / NaHSO₄ | Primary Alcohols + Amines | HI was found to be the dominant catalyst promoting N-alkylation. | chinesechemsoc.org |

Mitigation of Side Reactions and By-product Formation

A major challenge in the direct alkylation of ammonia is preventing the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. wikipedia.org The product amine is typically more nucleophilic than the starting amine, leading to a "runaway" reaction where the newly formed amine competes for the alkylating agent. masterorganicchemistry.com

Several strategies are employed to mitigate these side reactions and favor the formation of the tertiary amine:

Catalyst-Driven Selectivity : The use of an iodide catalyst helps to ensure that the alkylation proceeds efficiently to the tertiary stage. google.com

Neutralization : As the reaction proceeds, amine hydrohalide salts are formed. These salts tie up the amine, preventing further reaction. msu.edu Continuously neutralizing these salts with a base ensures that the amine remains available for subsequent alkylation steps until the tertiary amine is formed. google.com

Stoichiometric Control : Using an excess of the alkylating agent can help drive the reaction toward the exhaustively alkylated tertiary amine product. masterorganicchemistry.com

Steric Hindrance : In the case of long-chain amines like trinonylamine, steric hindrance around the nitrogen atom in the secondary and tertiary amine intermediates can slow down the rate of further alkylation, making the formation of quaternary ammonium salts less favorable compared to amines with smaller alkyl groups. google.commasterorganicchemistry.com

Alternative Synthetic Strategies for Tertiary Amine Formation

Given the challenges of direct alkylation, alternative methods for forming tertiary amines have been developed. These modern strategies offer greater control and applicability for synthesizing complex amine structures, including analogues of this compound.

Carbon-Hydrogen Amination Cross-Coupling Reactions

A significant advancement in amine synthesis is the development of transition-metal-catalyzed carbon-hydrogen (C-H) amination cross-coupling reactions. nih.govresearchgate.netnih.gov These methods allow for the direct formation of C-N bonds by activating a C-H bond, representing a highly efficient and atom-economical approach. acs.org

One prominent example is the palladium(II)-catalyzed allylic C-H amination, which couples terminal olefins with secondary amines to produce complex tertiary allylic amines. nih.govresearchgate.netnih.gov This strategy is particularly relevant for creating analogues of this compound where varied or unsaturated alkyl chains are desired. A primary challenge in this type of reaction is that basic amine nucleophiles tend to bind to and inhibit the metal catalyst. nih.govresearchgate.net

To overcome this, a novel strategy was developed based on the catalyst-controlled slow release of the amine nucleophile. firstwordpharma.com Amine-BF₃ salts are used, which act as a reservoir for the amine. domainex.co.uk A palladium/bis-sulfoxide (Pd(II)/SOX) catalyst system then mediates both the slow release of the free amine and its subsequent coupling with the olefin. nih.govfirstwordpharma.com This autoregulatory mechanism prevents catalyst inhibition and allows the reaction to proceed efficiently. nih.govresearchgate.net This method has demonstrated excellent regio- and stereoselectivity and has been used to synthesize a wide array of tertiary amines, including derivatives of complex drug molecules. nih.govdomainex.co.uk

| Component | Function | Source |

| Catalyst | Palladium(II)/bis-sulfoxide (e.g., SOX·Pd(OAc)₂) | Mediates C-H cleavage and C-N bond formation. |

| Amine Source | Secondary Amine (e.g., as an amine-BF₃ salt) | Provides the nitrogen atom for the new tertiary amine. |

| Substrate | Terminal Olefin | Provides the hydrocarbon backbone for alkylation. |

| Oxidant | Quinone (e.g., 2,5-DMBQ) | Re-oxidizes the catalyst to complete the catalytic cycle. |

| Mechanism | Autoregulatory slow release of amine | Prevents catalyst inhibition by the basic amine. |

Metal-Catalyzed Approaches to Tertiary Amine Synthesis

The synthesis of tertiary amines, including this compound, has been significantly advanced by metal-catalyzed reactions, which offer efficient and selective routes from readily available starting materials. researchgate.netnih.gov These methods often operate under milder conditions and demonstrate greater functional group tolerance compared to traditional synthetic protocols. researchgate.netrsc.org

Key metal-catalyzed strategies for preparing tertiary amines include the N-alkylation of secondary amines, hydroaminomethylation of olefins, and reductive amination of carbonyl compounds.

N-Alkylation of Amines: This widely used method involves the reaction of a secondary amine with an alkylating agent in the presence of a metal catalyst. fiveable.me For instance, the synthesis of this compound can be achieved by the N-alkylation of dinonylamine (B126870). Catalysts based on noble metals like palladium and ruthenium, as well as more abundant metals like nickel and cobalt, have proven effective for this transformation. rsc.orgnih.govgoogle.comorganic-chemistry.org The "borrowing hydrogen" strategy, where an alcohol is used as the alkylating agent, is a particularly sustainable approach as it generates water as the only byproduct. rsc.org

Hydroaminomethylation: This atom-economical process combines an alkene, a secondary amine, carbon monoxide, and hydrogen to produce a tertiary amine in a single step. researchgate.netacs.orgnih.gov Rhodium and cobalt complexes are commonly employed as catalysts. d-nb.info For example, the reaction of an octene isomer with dinonylamine under syngas (CO/H₂) pressure would yield this compound. researchgate.netacs.org This method allows for the synthesis of amines directly from inexpensive alkenes. researchgate.net

Reductive Amination: This versatile reaction involves the conversion of a carbonyl group to an amine. wikipedia.orglibretexts.org The process begins with the formation of an iminium ion from the reaction of a ketone or aldehyde with a secondary amine, which is then reduced to the tertiary amine. wikipedia.orgmasterorganicchemistry.comyoutube.com A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. libretexts.orgmasterorganicchemistry.com The synthesis of this compound via this route would involve reacting nonanal (B32974) with dinonylamine. The development of iron-catalyzed reductive amination presents a more sustainable alternative to methods relying on precious metals. d-nb.info

A new palladium-catalyzed carbon-hydrogen amination cross-coupling reaction has also been developed, providing a flexible method for producing a wide variety of tertiary amines from olefins and secondary amines under practical, open-to-air conditions. illinois.edu

| Catalytic Method | Reactants | Product Example | Key Advantages |

| N-Alkylation | Secondary Amine, Alcohol/Alkyl Halide | This compound | High functional group tolerance, sustainable (water byproduct with alcohols). rsc.org |

| Hydroaminomethylation | Alkene, Secondary Amine, CO, H₂ | This compound | High atom economy, uses inexpensive alkenes. researchgate.netacs.org |

| Reductive Amination | Ketone/Aldehyde, Secondary Amine | This compound | Versatile, avoids over-alkylation issues. wikipedia.orgmasterorganicchemistry.com |

Molecular Engineering and Structural Modification of this compound Scaffolds

The physicochemical properties and reactivity of this compound can be precisely controlled through the strategic modification of its alkyl chains. Altering the length and branching of these chains impacts the steric and electronic environment around the nitrogen atom, thereby influencing the amine's performance in various applications. researchgate.netrsc.org

Strategies for Tailoring Alkyl Chain Branching and Length

The synthesis of this compound analogues with varied alkyl chain architectures can be achieved by careful selection of the starting materials in the aforementioned catalytic processes.

Altering Alkyl Chain Length: To generate tertiary amines with longer or shorter alkyl chains, one can simply use different alcohols or alkyl halides in N-alkylation reactions, or different alkenes in hydroaminomethylation. organic-chemistry.orgresearchgate.net For instance, substituting nonanol with octanol (B41247) or decanol (B1663958) in an N-alkylation reaction with dinonylamine would produce the corresponding tertiary amines with different chain lengths. The length of the alkyl chain has been shown to be a critical factor in modifying the properties of organic materials. rsc.org

Introducing Alkyl Chain Branching: The incorporation of branched alkyl chains is accomplished by utilizing branched starting materials. science.gov For example, using a branched alkene in a hydroaminomethylation reaction will result in a tertiary amine with a branched alkyl group. science.gov Similarly, branched alcohols or aldehydes can be used in N-alkylation and reductive amination, respectively. Research has shown that alkyl chain branching can significantly influence the mutual solubilities of ionic liquids with water. science.gov

Impact of Structural Modifications on Amine Reactivity and Selectivity

Changes in the alkyl chain structure of this compound have a pronounced effect on its chemical behavior.

Steric Effects: Increasing the length or branching of the alkyl chains enhances the steric bulk around the nitrogen atom. fiveable.me This increased steric hindrance can decrease the amine's basicity and nucleophilicity by impeding the approach of protons or electrophiles. fiveable.meutexas.edu However, this can also be advantageous, as the bulky nature of the amine can lead to higher selectivity in certain catalytic applications. researchgate.net

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus its basicity. utexas.edu However, in aqueous solutions, the basicity of tertiary amines is often observed to be lower than that of secondary amines. This is attributed to the reduced ability of the protonated tertiary amine to be stabilized by solvation due to steric hindrance from the three alkyl groups. utexas.edu The length and branching of the alkyl chains can therefore modulate a delicate balance between inductive effects and solvation effects, ultimately determining the amine's reactivity. nih.govmdpi.comresearchgate.net Studies on uranium extraction have shown that tertiary amines with longer or branched alkyl chains form smaller reverse micelle-like aggregates, which impacts their extraction efficiency. researchgate.net

| Structural Modification | Impact on Steric Hindrance | Impact on Basicity | Consequence for Reactivity/Selectivity |

| Increased Alkyl Chain Length | Increase | Generally a slight increase (inductive effect), but can be offset by solvation effects. utexas.edu | Decreased nucleophilicity, potential for altered selectivity in applications like phase transfer. researchgate.net |

| Increased Alkyl Chain Branching | Significant Increase | Decrease due to steric inhibition of solvation outweighing inductive effects. science.govutexas.edu | Significantly lower reactivity, can enhance selectivity in metal extraction and catalysis. researchgate.net |

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to ensure the identity, purity, and quality of the final product.

Purification Techniques:

The purification of tertiary amines often involves separating them from unreacted starting materials, catalysts, and byproducts such as primary and secondary amines.

Distillation: For liquid amines like this compound, fractional distillation under reduced pressure is a common method to separate compounds with different boiling points.

Chromatography: Column chromatography is a highly effective purification technique. researchgate.net While standard silica (B1680970) gel can be used, its acidic nature can lead to strong interactions with basic amines, causing poor separation. biotage.com To circumvent this, either a competing amine like triethylamine (B128534) is added to the mobile phase, or an amine-functionalized stationary phase (amine-silica) is used. biotage.com

Extraction: Liquid-liquid extraction using buffer solutions of varying pH is an effective method for separating mixtures of primary, secondary, and tertiary amines on both laboratory and industrial scales. acs.orgacs.org This technique avoids the need for chromatography or distillation, which can be advantageous for temperature-sensitive products. researchgate.netacs.org Adsorbents like aluminum oxides can also be used to selectively remove primary and secondary amine impurities from a solution of the tertiary amine. google.com

Characterization Techniques:

A combination of spectroscopic and analytical methods is employed to confirm the structure and purity of the synthesized products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms within the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its structure through analysis of its fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Tertiary amines exhibit characteristic C-N stretching vibrations. It can also be used to monitor the degradation of amines. mdpi.com

Elemental Analysis: This method determines the elemental composition (C, H, N) of the purified product, which is compared to the theoretical values to confirm its empirical formula and assess purity.

Other Techniques: For specific applications, other characterization methods may be employed. For instance, in a study on antimony extraction, the synthesized polymer was characterized by FT-IR and scanning electron microscopy. researchgate.net

Applications in Chemical Separations and Hydrometallurgy

Solvent Extraction Principles and Mechanisms

Solvent extraction, also known as liquid-liquid extraction, is a separation method based on the principle of differential solubility. vinanhatrang.com It involves separating components from a mixture by using a solvent in which the desired substance is more soluble. vinanhatrang.com In a typical process, two immiscible liquids, usually an aqueous phase containing the metal ions and an organic phase containing an extractant like trinonylamine, are mixed. organomation.com The target compound partitions between the two phases based on its relative solubility, allowing for its selective removal. organomation.comthermopedia.com The efficiency of this process is influenced by factors such as the partition coefficient, selectivity of the solvent, temperature, and contact time. organomation.com

This compound functions as a liquid anion exchanger. researchgate.net In this mechanism, the amine, dissolved in an immiscible organic solvent, is first protonated by an acid, forming an amine salt. iosrjournals.orgnio.res.in This organic-phase salt can then exchange its anion with an anionic metal complex present in the aqueous phase. iosrjournals.orgnio.res.inrsc.org For instance, when extracting a metal sulfate (B86663) complex, the reaction can be generalized as the exchange of the sulfate ion in the organic amine salt with the anionic metal-sulfate complex from the aqueous solution. researchgate.net This process effectively transfers the metal from the aqueous phase to the organic phase. wikipedia.org The extraction of acids themselves, such as hydrochloric acid or hydrofluoric acid, by tertiary amines like tri-n-octylamine and this compound also proceeds via this mechanism. dokumen.pub

This compound and other high-molecular-weight tertiary amines are effective in extracting a variety of metals, particularly those that form stable anionic complexes in aqueous solutions. google.com

The AMEX (Amine Extraction) process is a widely used hydrometallurgical method for the recovery of uranium from acidic ore leach liquors, particularly sulfate solutions. mdpi.comosti.govosti.gov In this process, tertiary amines such as tri-n-octylamine and this compound, dissolved in a hydrocarbon diluent like kerosene, serve as the extractant. mdpi.comosti.gov The amine extracts the anionic uranyl sulfate complex from the aqueous feed. mdpi.comthoriumenergyalliance.com The use of pure amine extractants, without diluents, has been shown to potentially increase extraction yields. mdpi.com The AMEX process provides an efficient and low-cost method for recovering uranium, with recovery rates often exceeding 99.9%. osti.govthoriumenergyalliance.com The process also allows for good separation from other elements like thorium and rare earths. osti.govthoriumenergyalliance.com

Table 1: Uranium Extraction Performance in the AMEX Process This table is interactive. Column headers can be clicked to sort the data.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Process Name | AMEX (Amine Extraction) | mdpi.com |

| Extractant Type | Tertiary Amines (e.g., this compound) | mdpi.comosti.gov |

| Feed Solution | Sulfuric acid ore leach liquors | osti.gov |

| Uranium Recovery | >99.9% | osti.gov |

| Mechanism | Anion Exchange | mdpi.com |

| Organic Phase | Amine in kerosene/hydrocarbon diluent | mdpi.comosti.gov |

The separation of rare earth elements (REEs) is challenging due to their similar chemical and physical properties. google.com Solvent extraction is the standard industrial method for this purpose. google.com Tertiary amines, including this compound, are listed as potential extractants for REEs, which encompass the lanthanide and actinide series. myskinrecipes.comgoogle.com These amines are used in an extractant solution, often with an organoamide to prevent the formation of a third phase during extraction. google.com The process involves contacting an acidified aqueous solution containing the REEs with the organic extractant solution. google.com Subsequent separation of individual REEs can be achieved through selective stripping from the loaded organic phase. google.com

This compound has been investigated for the liquid-liquid extraction of thallium(III) from aqueous solutions. researchgate.netugd.edu.mk Studies have monitored the extraction behavior of thallium(III) from hydrochloric acid solutions using this compound. researchgate.netugd.edu.mk The process aims to selectively remove thallium, which can be a major interfering element in the analysis of certain minerals. researchgate.net The extraction relies on the formation of a thallium chloride complex that partitions into the organic phase containing the amine. researchgate.net While other extractants have also been studied, this compound is noted for its role in this specific separation. ugd.edu.mk

Table 2: Research Findings on Thallium(III) Extraction This table is interactive. Column headers can be clicked to sort the data.

| Extractant | Target Ion | Aqueous Medium | Key Finding | Reference |

|---|---|---|---|---|

| This compound (TNA) | Thallium(III) | Hydrochloric acid solutions | TNA monitored for extraction behavior of Tl(III) from HCl solutions. | researchgate.netugd.edu.mk |

| Amberlite LA-2 | Thallium(III) | 0.1 M malonic acid | Quantitative removal of microquantities of Tl(III). | ugd.edu.mk |

| 18-crown-6-ether | Thallium(III) | 4 M sulfuric acid with 2 M potassium iodide | Quantitative extraction for spectrophotometric determination. | researchgate.netugd.edu.mk |

The extraction of ruthenium from acidic solutions is a known challenge in hydrometallurgical processes like nuclear fuel reprocessing, as it can be co-extracted with target elements like uranium and plutonium. iaea.orgresearchgate.net The extraction behavior of ruthenium is complex and highly dependent on the acidity of the solution and the specific ruthenium species present, such as nitrosylruthenium complexes. iaea.orgresearchgate.net Research indicates that the extraction of ruthenium(IV) from chloride solutions by amines generally decreases as acidity increases, except when using quaternary amines. iaea.org While specific studies focusing solely on this compound for ruthenium(IV) extraction are not extensively detailed in the provided context, the general principles of amine extraction apply. The process would involve the formation of an anionic ruthenium complex that is then extracted by the amine via an anion exchange mechanism. iaea.org

Extraction of Specific Metal Ions and Complexes

Ferric Thiocyanate (B1210189) Complex Extraction

This compound is utilized in the solvent extraction of iron, specifically through the formation of the ferric thiocyanate complex, Fe(SCN)₃. This complex is notable for its intense blood-red color, which also makes it useful for the quantitative analysis of iron. acs.org The extraction process involves the transfer of the highly colored ferric thiocyanate-amine complex from an aqueous solution into an organic solvent phase.

Research has demonstrated the effectiveness of this compound (specifically, forms like tris(3,5,5-trimethylhexyl)amine) dissolved in an organic diluent such as benzene (B151609) for this purpose. The distribution ratio of iron(III) between the aqueous and organic phases is influenced by factors including the pH of the aqueous solution, the concentration of thiocyanate, and the concentration of the amine. Studies measuring the distribution of iron(III) at an initial concentration of 10⁻⁴ M from aqueous solutions of potassium nitrate (B79036) and potassium thiocyanate at a pH of 2 have been conducted to determine the extraction equilibrium constants. analis.com.my The underlying chemistry involves an acid-base reaction where the amine acts as a base to facilitate the extraction of the iron complex.

The kinetics of the formation of the ferric thiocyanate complex itself have been studied, revealing a two-part rate law. The reaction is: Fe³⁺ + SCN⁻ ⇌ Fe(SCN)²⁺. The rate is dependent on the concentrations of the ferric and thiocyanate ions, and is also influenced by the hydrogen ion concentration. williams.edu

Other Metal Anion Extractions (e.g., Chromate (B82759), Uranate, Permanganate, Ferricyanide, Silicomolybdate)

Beyond its use in iron extraction, this compound is an effective agent for the extraction of various other metal anions from acidic aqueous solutions. A solution of this compound in a non-polar solvent like toluene (B28343) can quantitatively extract several complex anions. dss.go.th This capability is crucial in hydrometallurgical processes for separating valuable or contaminating metals.

The specific anions that can be extracted by this compound include:

Chromate (CrO₄²⁻): this compound can extract chromate from acid solutions, allowing for its separation from chromic salts. dss.go.th

Uranate (UO₄²⁻): This is a significant application, as tertiary amines like this compound are a cornerstone of the AMEX (Amine Extraction) process used in uranium recovery. dss.go.thcloudfront.net

Permanganate (MnO₄⁻): This manganese anion is also extracted by this compound. dss.go.th

Ferricyanide ([Fe(CN)₆]³⁻): this compound is effective in extracting this iron-cyanide complex. dss.go.th

Silicomolybdate: The large, complex silicomolybdate anion can be transferred from an aqueous phase using this compound. dss.go.th

Table 1: Metal Anions Extractable by this compound This table is interactive. Click on the headers to sort the data.

| Anion | Chemical Formula | Application Context |

|---|---|---|

| Chromate | CrO₄²⁻ | Separation from chromic salts |

| Uranate | UO₄²⁻ | Uranium recovery (AMEX process) |

| Permanganate | MnO₄⁻ | Manganese separation |

| Ferricyanide | [Fe(CN)₆]³⁻ | Iron-cyanide complex extraction |

| Silicomolybdate | [SiMo₁₂O₄₀]⁴⁻ | Extraction of large heteropoly anions |

Extraction of Mineral Acids

The extraction of mineral acids is a fundamental aspect of the chemistry of high-molecular-weight amines like this compound. iaea.org This process is important for two main reasons: firstly, the acid extraction equilibria are foundational to all other extraction systems involving amine salts, and secondly, understanding these simple systems helps to clarify the non-ideal behavior often observed in the organic phase of amine extraction processes. iaea.org

The extraction efficiency of tertiary amines for different mineral acids generally follows a selectivity order similar to that of anion exchange resins. This order is dictated by the properties of the anions. iaea.org

General Selectivity Order for Anion Extraction by Tertiary Amines: ClO₄⁻ > NO₃⁻ > Cl⁻ > HSO₄⁻ > F⁻

This indicates that perchloric acid is extracted most readily, while hydrofluoric acid is the least extracted among this series. Research on tri-n-octylamine (a closely related tertiary amine) confirms a similar efficiency order: HClO₄ > HNO₃ > HCl > H₂SO₄. researchgate.net

Recovery and Concentration of Strong Acids

This compound and other bulky amines are candidates for processes designed to recover and concentrate strong mineral acids from dilute aqueous solutions. tandfonline.com One innovative approach is the "temperature swing" solvent extraction (TSSE) process. tandfonline.comshareok.org This method leverages the strong temperature dependence of the acid-amine complexation reaction. utwente.nl

The process works on the principle that extraction is performed at one temperature (e.g., ambient), and the stripping, or back-extraction, is conducted at a different, typically elevated, temperature. tandfonline.comutwente.nl For bulky amines like this compound extracting small mineral acid molecules, a significant temperature effect is predicted, which forms the basis of the TSSE process. tandfonline.com By altering the temperature, the equilibrium of the extraction reaction can be shifted, allowing the acid to be released from the organic phase into a clean aqueous stream, thereby concentrating it. The properties of the extractant system can be further fine-tuned by the choice of organic diluents and modifiers to maximize this temperature effect. tandfonline.com

Chemistry of Hydrogen Fluoride (B91410) Solutions in this compound

Hydrogen fluoride (HF) is a highly corrosive and reactive chemical widely used in industry, for example, in the production of fluorine-containing compounds and as a catalyst in petrochemicals. acs.orgosti.gov Its aqueous solution, hydrofluoric acid, is a weak acid compared to other mineral acids like HCl, but it is highly hazardous. osti.gov

The interaction between hydrogen fluoride and this compound has been a subject of specific research. acs.org In the context of mineral acid extraction by amines, fluoride (F⁻) is the least readily extracted anion in the typical selectivity series. iaea.org The chemistry within the organic phase involves the formation of hydrogen-bonded complexes between HF and the amine. Studies on similar systems, such as triethylamine-HF adducts, show that multiple HF molecules can associate with a single amine molecule, forming clusters. benthamopen.com The nature of these complexes, including bond lengths and dipole properties, can be investigated using techniques like NMR spectroscopy. benthamopen.com Understanding these interactions is crucial for processes involving the separation or purification of HF-containing streams.

Synergistic Extraction Effects in Mixed-Extractant Systems

Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. This effect is often observed in systems containing amines mixed with other extractants, such as other amines or organophosphorus compounds. wiserpub.com The formation of a synergistic adduct in the organic phase, which has higher solubility or stability, is typically responsible for this enhancement.

This compound in Combination with Other Amines and Organic Solvents

This compound is a component of the commercial extractant Alamine 336, which is a mixture of tri-octyl, tri-nonyl, and tri-decyl amines. utwente.nljournalssystem.com This mixture is widely used in hydrometallurgy, and its performance can be enhanced through synergistic combinations.

Significant synergistic effects have been reported when Alamine 336 is mixed with organophosphorus extractants like Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid). wiserpub.comkjmm.org For instance, the combination of Cyanex 272 and Alamine 336 shows a remarkable synergistic effect for the extraction of Gallium(III). wiserpub.com The mechanism is believed to involve the amine (Alamine 336) extracting hydrogen ions from the aqueous phase, which in turn promotes the extraction of the metal ion by the acidic organophosphorus extractant (Cyanex 272). wiserpub.com

These mixed systems can be tailored to improve selectivity for specific metals, such as the separation of cobalt and manganese from weak acidic solutions. mdpi.com The interaction between the components in the mixture is crucial and affects not only the extraction efficiency but also the solution's equilibrium pH. kjmm.orgmdpi.com

Table 2: Synergistic Systems Involving this compound-containing Extractants This table is interactive. Click on the headers to sort the data.

| Primary Extractant (Amine) | Synergist | Target Metal/Compound | Key Finding |

|---|---|---|---|

| Alamine 336 | Cyanex 272 | Gallium (III) | Remarkable synergistic enhancement observed. wiserpub.com |

| Alamine 336 | Cyanex 272 | Hydrogen Ions | Synergistic effect on H⁺ extraction in the pH range 0.5 to 3. kjmm.org |

| Alamine 336 | PC 88A | Manganese (II) | Quantitative extraction of Mn(II) from a Co(II)-free raffinate. journalssystem.com |

| Alamine 336 | D2EHPA | Cobalt (II) | Selective extraction from weak acidic chloride solutions. mdpi.com |

Postulated Adduct Compositions in Synergistic Extraction

Synergistic extraction involves the use of a mixture of extractants that, when combined, enhance the extraction efficiency beyond what would be achieved by the individual components alone. researchgate.net In systems involving this compound, synergistic effects are often attributed to the formation of adducts in the organic phase.

When this compound (TNA) is used in conjunction with other extractants, such as tributyl phosphate (B84403) (TBP), for the extraction of metals like chromium(VI), the formation of a synergistic adduct is proposed. infona.pl The nature of this extracted adduct is believed to be (TBP·HCrO₄(R₃N⁺)H). infona.pl In this scenario, TBP, acting as a Lewis base, can replace coordinated water molecules, thereby increasing the organic phase affinity and enhancing extraction. infona.pl

The composition of adducts can vary depending on the metal being extracted and the specific combination of extractants. For instance, in the synergistic extraction of lanthanoids (Ln) using a chelating extractant (HL) and a synergist (S), the extracted species can have compositions such as LnL₃·2S or LnL₃·S. chem-soc.si The formation of these mixed-adduct complexes leads to a significant synergistic effect. chem-soc.si

Research on the synergistic extraction of various metals has led to the postulation of different adduct compositions, as detailed in the table below.

| Metal Ion(s) | Extractant System | Postulated Adduct Composition |

| Chromium(VI) | This compound (as part of TIOA) and Tributyl Phosphate (TBP) | (TBP·HCrO₄(R₃N⁺)H) infona.pl |

| Lanthanoids (Ln) | 4,4,4-Trifluoro-1-(biphenyl-4-yl)butane-1,3-dione (HL) and Phosphine Oxides (S) | LnL₃·2S (with TOPO and TBPO) or LnL₃·S (with TPPO) chem-soc.si |

| Lanthanoids (La, Eu, Lu) | 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HL) and 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy) | Ternary complex formation in the organic phase nih.gov |

| Gold(III) | 2',4'-dinitro APTPT and Pyridine | 1:1:1 molar ratio of Au(III):2',4'-dinitro APTPT:Pyridine researchgate.net |

| Silver(I) | N'',N'''-bis[(E)-(4-fluorophenyl)methylidene] thiocarbonohydrazide (bis-(4-fluoroPM)TCH) and Pyridine | 1:2:2 molar ratio of Ag(I):bis-(4-fluoroPM)TCH:Pyridine researchgate.net |

Interfacial Phenomena and Phase Behavior in this compound-Based Extraction

Prevention of Third-Phase Formation with Phase Modifiers

A common issue in solvent extraction is the formation of a third phase, an organic phase splitting that can hinder the separation process. academie-sciences.frresearchgate.net To prevent this, phase modifiers are often added to the organic solvent. google.comgoogle.com These modifiers are typically high molecular weight alcohols that act as wetting agents and help to maintain a single, stable organic phase. google.com

The choice of phase modifier can influence the stability and performance of the extraction system. For instance, in the AMEX process for uranium recovery, which uses a mixture of trialkylamines including this compound, a phase modifier is required to prevent third-phase formation. academie-sciences.frresearchgate.net Studies have shown that long-chain branched alcohols can be effective phase modifiers. academie-sciences.fr The use of aliphatic alcohols, such as those with at least six carbon atoms, is common to ensure solubility in the hydrophobic solvent. google.com

Examples of phase modifiers used in various extraction systems are provided in the table below.

| Extraction System | Phase Modifier | Purpose |

| Uranium extraction with trialkylamines (including this compound) | Long-chain branched alkyl alcohols academie-sciences.fr | Prevent third-phase formation and slow down extractant degradation. academie-sciences.frresearchgate.net |

| Molybdenum extraction with tertiary amines (including this compound) | High molecular weight alcohols (e.g., octanol (B41247), nonanol, decanol) google.com | Prevent the formation of third phases and emulsions. google.com |

| Rare earth element extraction with diglycolamides | Aliphatic alcohols (≥ 6 carbons) google.com | Prevent or lessen third-phase formation. google.com |

| Sodium extraction from potash brines | Decanol (B1663958), Tributyl phosphate researchgate.net | Attempted to improve phase disengagement, though with little effect in this specific case. researchgate.net |

Microstructure of Extracted Complexes at Interfaces

The arrangement and aggregation of extractant molecules and their metal complexes at the liquid-liquid interface are crucial for understanding the extraction mechanism. nih.gov The interfacial activity of extractants is influenced by factors such as the type of extractant, the acidity of the aqueous phase, and the nature of the organic diluent. researchgate.net

For tertiary amines like this compound, their protonation at the interface affects their interfacial activity. researchgate.net The structure of these amines, particularly the length and branching of their alkyl chains, has been shown to impact phase stability and aggregation properties. academie-sciences.fr Research suggests that tertiary amines with longer or slightly branched alkyl chains exhibit better phase stability while maintaining their extraction efficiency. academie-sciences.fr

The formation of unique hydrogen-bonding networks at the interface can lead to the self-assembly of extractants into ordered aggregates. nih.gov These organized structures are believed to be key in the subsequent extraction of metal ions from the aqueous phase. nih.gov For instance, in the extraction of cobalt, the formation of micelles at the interface, promoted by these H-bonded structures, facilitates the transfer of the metal complex into the organic phase. nih.gov

Regeneration and Reusability of this compound-Based Extractants

After the extraction process, the loaded organic phase containing the metal-amine complex must be treated to recover the extracted metal and regenerate the extractant for reuse. This stripping or back-extraction step is essential for the economic viability and sustainability of the hydrometallurgical process. nih.gov

The regeneration of amine-based extractants typically involves contacting the loaded organic phase with an aqueous solution that can effectively strip the metal. google.com The choice of stripping agent depends on the specific metal and the nature of the extracted complex.

One common method for regenerating a tertiary amine extractant like this compound involves stripping the metal with an aqueous solution substantially free of chloride ions. google.com Following the stripping of the metal, the organic phase can be contacted with a hydrochloric acid solution to restore the amine to its hydrochlorinated form, ready for recycling. google.com

Alternatively, a weak acidic aqueous solution can be used to strip metals like cobalt from a loaded amine, regenerating the extractant for reuse in the process. google.com The effectiveness of the stripping process is often driven by the concentration of the stripping reagent, such as H⁺ or OH⁻ ions. academie-sciences.fracademie-sciences.fr

The table below outlines some regeneration methods for amine-based extractants.

| Loaded Extractant | Stripping Agent | Regenerated Form |

| Amine complexed with a metal chloride | Aqueous solution substantially free of chloride ions, followed by HCl solution google.com | Hydrochlorinated amine (R₃NHCl) google.com |

| Cobalt-loaded amine | Weak acidic aqueous solution google.com | Free amine |

| Carboxylic acid-amine extracts | Aqueous solution of a volatile amine acs.org | Regenerated amine and carboxylic acid |

| Uranium-loaded tertiary amine | Solution of an inorganic salt (e.g., sodium chloride, ammonium (B1175870) sulfate) academie-sciences.fracademie-sciences.fr | Amine salt, may require further treatment before recycle iaea.org |

Catalytic Applications and Mechanistic Investigations

Role as a Ligand in Transition Metal-Catalyzed Processes

In addition to its role as a base, trinonylamine can serve as a ligand in homogeneous catalysis, coordinating to a transition metal center and modulating its catalytic properties. The nitrogen atom's lone pair can form a coordinate bond with the metal, influencing the electronic and steric environment of the catalyst. libretexts.orgrsc.org

Metal complexes featuring amine ligands are typically synthesized by reacting a suitable metal precursor, often a metal halide or acetate (B1210297) salt, with the amine ligand in an appropriate solvent. xiahepublishing.comua.escore.ac.uk For this compound, the synthesis would involve combining it with a salt of a transition metal such as palladium, nickel, copper, or rhodium. The reaction mixture would be stirred, sometimes with heating, to facilitate the displacement of existing ligands (like halides or solvent molecules) and the formation of the this compound-metal complex. ua.es

For example, a hypothetical synthesis of a palladium(II)-trinonylamine complex could proceed as follows: PdCl₂(MeCN)₂ + 2 N(C₉H₁₉)₃ → [PdCl₂(N(C₉H₁₉)₃)₂] + 2 MeCN

The resulting complex's structure and stability would depend on the metal, its oxidation state, and the reaction conditions. While specific, well-characterized this compound-metal catalytic complexes are not widely reported in peer-reviewed literature, their synthesis would follow these established organometallic procedures.

The structure of a ligand is a critical determinant of a catalyst's performance. researchgate.netnih.gov The three long, flexible nonyl chains of this compound impart distinct steric and electronic properties that can significantly influence catalytic outcomes. researchgate.netrsc.org

Steric Effects : this compound is a sterically bulky ligand. This bulk can play a crucial role in controlling selectivity. For instance, in cross-coupling reactions, a bulky ligand can favor oxidative addition at a less-hindered position on a substrate. nih.gov It can also influence the regioselectivity and stereoselectivity of a reaction by dictating the pathway of substrate approach to the metal center. Furthermore, the steric hindrance provided by the nonyl groups can enhance catalyst stability by preventing the aggregation of metal centers into inactive nanoparticles and by blocking pathways for catalyst decomposition. nih.gov

Electronic Effects : The alkyl groups of this compound are electron-donating through an inductive effect. This increases the electron density on the nitrogen atom and, upon coordination, on the metal center. A more electron-rich metal center can exhibit altered reactivity. For example, in palladium-catalyzed cross-coupling, increased electron density on the palladium can accelerate the rate-limiting oxidative addition step but may slow down the final reductive elimination step. mit.eduresearchgate.net The optimal electronic properties of a ligand are highly dependent on the specific catalytic cycle.

The expected influence of this compound's structural features on catalysis is summarized in the table below.

| Structural Feature | Property | Expected Influence on Catalysis | Reference |

| Three Nonyl Chains | High Steric Bulk | Controls substrate access, potentially increasing regioselectivity or stereoselectivity. Stabilizes the metal center against aggregation and decomposition. | nih.govnih.gov |

| Alkyl Groups | Electron-Donating (Inductive Effect) | Increases electron density on the metal center, influencing the rates of key catalytic steps like oxidative addition and reductive elimination. | researchgate.netmit.edu |

| High Lipophilicity | Good Solubility in Non-polar Solvents | Enhances performance in organic media and enables use in phase-transfer catalysis systems. | wikipedia.orgacenet.edu |

Elucidation of Reaction Mechanisms Involving this compound

Mechanistic studies specifically detailing the role of this compound are scarce. However, the mechanisms can be inferred from extensive studies on other bulky tertiary amines and sterically demanding ligands in similar catalytic systems. nih.govacs.orgchemrxiv.org

When acting as a base catalyst, the mechanism typically begins with the deprotonation of a substrate to form a reactive nucleophile. researchgate.net The steric bulk of this compound would likely favor abstraction of more accessible protons, potentially imparting regioselectivity in substrates with multiple acidic sites.

Kinetic Studies of this compound-Mediated Reactions

The extraction process can be generally divided into two main phases: an initial rapid transfer, followed by a slower diffusion-controlled step where solutes move from the interior of a solid matrix or aqueous complex to the bulk solvent. unimas.my The kinetics of solvent extraction processes are crucial for the design, operation, and optimization of industrial chemical reactors. iaea.org

In the specific case of tertiary amines like this compound used in hydrometallurgy, they can effectively extract metals such as Iron(III) from solutions where partial hydrolysis of the metal ions occurs. ams.org.cn The chemical reactions involved in the extraction can be modeled to understand the formation of the extracted species. For instance, in the extraction of Fe(III) from a sulfate (B86663) solution by a tertiary amine (R₃N), the extracted species has been identified as a complex adduct, [(R₃NH)₂Fe(OH)(SO₄)₂]₂. ams.org.cn The rate of such reactions is influenced by several parameters, as summarized in the table below.

Table 1: Factors Influencing the Kinetics of Amine-Mediated Solvent Extraction

| Parameter | Effect on Reaction/Extraction Rate |

|---|---|

| pH / Acidity | Affects the protonation of the amine and the speciation of the metal ion in the aqueous phase, directly influencing the extraction equilibrium and rate. utexas.edu |

| Amine Concentration | Higher concentration generally increases the extraction rate up to a certain point, beyond which mass transfer limitations may dominate. |

| Metal Ion Concentration | The initial concentration of the metal to be extracted is a primary driver for the reaction. |

| Temperature | Increased temperature typically enhances both the reaction rate and diffusion, leading to faster extraction kinetics. unimas.my |

| Mixing Intensity | Affects the interfacial area between the aqueous and organic phases, influencing the mass transfer rate. |

Computational Modeling of Reaction Pathways and Intermediates

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, which are often difficult to probe experimentally. Density Functional Theory (DFT) and other computational methods are employed to model reaction pathways and the structure of transient intermediates in this compound-mediated processes. x-mol.netbarc.gov.in

DFT calculations are particularly useful for:

Elucidating Extraction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can help identify the most favorable reaction pathway. For example, DFT studies have been used to understand the complexation mechanism in the extraction of platinum(IV) by tertiary-amine groups. x-mol.net

Characterizing Intermediates: The geometry and stability of the amine-metal complexes formed during extraction can be modeled. In the extraction of Fe(III) with tertiary amines, infrared and UV spectra, supported by structural proposals, suggest the formation of a dimer containing a (FeOH)₂ unit, a hypothesis that can be further investigated with computational models. ams.org.cn

Understanding Synergistic Effects: In systems using binary mixtures of extractants, such as a tertiary amine and an organophosphorus acid, computational modeling helps to analyze the interactions between the extractants that can lead to synergistic or antagonistic effects on metal extraction. researchgate.net

Beyond the molecular level, Computational Fluid Dynamics (CFD) is used to model the macroscopic behavior of the solvent extraction equipment itself, such as mixer-settlers or pulse columns. barc.gov.inosti.gov This multi-scale modeling approach, from molecular interactions to equipment-level fluid dynamics, is essential for the comprehensive design and optimization of industrial extraction processes. uky.edu

Table 2: Application of Computational Models in Studying this compound Systems

| Modeling Technique | Scale | Application | Insights Gained |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular | Elucidating reaction mechanisms, determining the structure of intermediates. x-mol.net | Understanding of metal-amine complex stability, reaction energy barriers, and synergistic interactions. researchgate.net |

| Molecular Dynamics (MD) | Molecular/Supramolecular | Simulating the movement and interaction of multiple molecules and ions at the interface. mdpi.com | Information on the organization of the solvent and extractant molecules, solvation energies. hbni.ac.in |

| Computational Fluid Dynamics (CFD) | Macroscopic (Equipment) | Simulating fluid flow, phase dispersion, and mass transfer within the extraction equipment. barc.gov.in | Optimization of equipment design, flow rates, and mixing efficiency for improved performance. barc.gov.in |

Studies on Degradation Mechanisms of Tertiary Amines in Acidic Media

The chemical stability of extractants like this compound is a critical factor in industrial applications, as degradation leads to solvent loss and the formation of products that can interfere with the process. tandfonline.com While generally considered stable, tertiary amines can degrade, especially under the harsh conditions of high acidity and radiation found in nuclear fuel reprocessing. iaea.org The degradation reactions can be initiated photochemically or radiolytically. iaea.org

The primary point of attack in the degradation of trialkylamines is often the C-H bond on the methylene (B1212753) group positioned alpha to the nitrogen atom. iaea.org In the context of CO₂ capture, which also involves acidic species, the presence of CO₂ has been shown to reduce the thermal and oxidative stability of amine solvents. acs.org However, the most relevant conditions for this compound involve strong mineral acids like nitric acid. The instability of amines in the presence of nitric acid is a significant concern for their use in processes with solvent recycling. iaea.org

The degradation of tertiary amines in acidic media proceeds through several pathways, primarily hydrolysis and oxidation. The specific mechanism depends on the oxidizing agents present, which can include molecular oxygen, nitric acid, and nitrous acid. iaea.org

Oxidation by Nitric Acid: Strong oxidizing acids like nitric acid can aggressively attack the amine structure. Studies on the decomposition of amine-cured epoxy resins in nitric acid show that the process can lead to the cleavage of main chains and nitrification of the molecular structure. iccm-central.org

Reaction with Nitrous Acid: Nitrous acid (HNO₂) is often present as an impurity in nitric acid solutions or can be formed under radiological conditions. iaea.orgosti.gov It is a key species in the autocatalytic decomposition of related compounds like hydroxylamine (B1172632) in nitric acid. osti.gov

Oxidative Dealkylation: A common degradation pathway is oxidative N-dealkylation, where an alkyl group is removed from the nitrogen atom. researchgate.net The mechanism often involves a single-electron transfer (SET) from the amine to an oxidant, forming a radical cation. acs.org This radical cation is highly acidic and can readily deprotonate at the α-carbon to form an α-amino radical. This radical can then be further oxidized and hydrolyzed, leading to the cleavage of a C-N bond. acs.orgresearchgate.net

Table 3: Key Degradation Pathways for Tertiary Amines in Acidic Media

| Pathway | Reactive Species Involved | Key Intermediates | Resulting Products |

|---|---|---|---|

| Reaction with Nitric Acid | HNO₃, H⁺ | Nitrated organic species | Cleavage products, nitrated derivatives. iccm-central.org |

| Reaction with Nitrous Acid | HNO₂ | Diazonium-like species (transient) | Secondary amines, alcohols, alkenes. iaea.org |

| Oxidative N-Dealkylation | O₂, Metal ions, Photons | Amine radical cation, α-amino radical, Iminium ion. acs.org | Secondary amines, aldehydes/ketones. researchgate.net |

The rate of amine degradation can be significantly accelerated by the presence of co-extracted species, particularly certain metal ions. mdpi.com These ions can act as catalysts for the oxidative degradation of the organic solvent.

For example, in processes using Alamine 336 (a commercial mixture of trialkylamines including this compound), the degradation of the extractant was found to be catalyzed by co-extracted vanadium. academie-sciences.fr The mechanism involves the oxidation of Vanadium(IV) to Vanadium(V), which is the extracted species, and this process appears to trigger a radical reaction that degrades the amine. academie-sciences.fr Similarly, other transition metals like iron (Fe) and copper (Cu) are well-known to catalyze the oxidative degradation of amines in aqueous systems, a phenomenon that is also relevant in solvent extraction circuits where these metals may be present as impurities. mdpi.comhw.ac.uk The presence of these metals can accelerate solvent loss, increase corrosion, and lead to the formation of heat-stable salts. mdpi.comhw.ac.uk

Table 4: Effect of Co-extracted Species on Tertiary Amine Degradation

| Co-extracted Species | Effect on Degradation | Observed In |

|---|---|---|

| Vanadium (V) | Catalyzes radical degradation of the amine. academie-sciences.fr | Uranium extraction processes using Alamine 336. academie-sciences.fr |

| Iron (Fe²⁺/Fe³⁺) | Catalyzes oxidative degradation. mdpi.comhw.ac.uk | CO₂ capture and other industrial processes. mdpi.com |

| Copper (Cu²⁺) | Catalyzes oxidative degradation. hw.ac.uk | CO₂ capture processes. hw.ac.uk |

| Process Gases (e.g., NH₃) | Can react with degradation products to form deposits. fluitec.com | Nitric acid production plants. fluitec.com |

Advanced Materials Science Applications of Trinonylamine Based Systems

Incorporation into Functional Materials

The distinct amphiphilic nature of trinonylamine allows for its incorporation into materials where interfacial properties are critical. The nonpolar nonyl groups provide hydrophobicity and solubility in organic media, while the polar tertiary amine group can interact with metal surfaces, protons, or other polar species.

This compound and similar long-chain tertiary amines are effective components in corrosion inhibitor formulations, particularly for protecting metallic substrates in acidic or multiphase environments common in the oil and gas industry. ulisboa.pt The primary mechanism involves the formation of a persistent, protective film on the metal surface.

The lone pair of electrons on the nitrogen atom allows the amine to adsorb onto the metal surface, creating a barrier that isolates the metal from corrosive agents like water, CO2, and H2S. mdpi.comtandfonline.com The long, hydrophobic nonyl chains orient away from the metal surface, forming a dense, non-polar layer that repels water and oil-wets the surface. ulisboa.pt This film-forming capability is crucial for providing a high degree of detergency and rapid protection, especially in water injection and disposal systems. ulisboa.pt Products based on filming amines can offer comparable or superior film persistency to other water-soluble inhibitors due to their unique molecular structure. ulisboa.pt

Table 1: Research Findings on Amine-Based Corrosion Inhibitors This table summarizes key characteristics and performance aspects of corrosion inhibitors based on long-chain amines, similar in function to this compound.

| Feature | Description | Research Finding | Source(s) |

|---|---|---|---|

| Mechanism | Film-Forming Adsorption | The amine's nitrogen heteroatom enables multiple points of adhesion to the metal surface, creating a strong, integral protective film. | mdpi.com |

| Functionality | Surface Wetting | High molecular weight amines can oil-wet steel surfaces, which contributes significantly to the efficiency of corrosion inhibition. | ulisboa.pt |

| Compatibility | Formulation Synergy | Filming amines are highly compatible with other components in inhibitor formulations, such as aromatic solvents and alcohol/water bases. | ulisboa.pt |

| Application | Acidic Environments | Trifunctional amine-based compositions are specifically designed to reduce the corrosive effect of acidic environments on metallic substrates. | ulisboa.pt |

This compound functions as a non-ionic surfactant or an intermediate in the synthesis of cationic surfactants. A surfactant molecule is characterized by having both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. In this compound, the three long nonyl chains constitute a bulky, hydrophobic group, while the tertiary amine functional group acts as the polar, hydrophilic head. researchgate.net

This amphiphilic structure allows this compound to position itself at oil-water interfaces, reducing surface tension and facilitating the formation of emulsions. researchgate.net It is therefore used as a surfactant and emulsifier in various specialty chemical formulations. researchgate.netchemicalpapers.com Depending on the pH of the medium, the amine group can be protonated, forming a cationic surfactant. This property is exploited in various industrial processes. Tertiary amines are a recognized class of amine-type surfactants, alongside primary and secondary amines. tandfonline.com

Table 2: Properties of this compound as a Surfactant This table outlines the structural features of this compound that contribute to its surfactant properties.

| Property | Structural Basis | Functional Role | Source(s) |

|---|---|---|---|

| Hydrophobicity | Three long C9 (nonyl) hydrocarbon chains. | Interacts effectively with non-polar substances like oils and organic solvents. | researchgate.net |

| Hydrophilicity | The polar tertiary amine functional group (-N<). | Can form hydrogen bonds and interact with polar solvents like water. | researchgate.net |

| Amphiphilicity | Combination of hydrophobic tails and a hydrophilic head. | Allows the molecule to act at interfaces, reducing surface tension and enabling emulsification. | researchgate.netnih.gov |

| Cationic Potential | The amine group can be protonated in acidic conditions. | Can be used to create cationic surfactants for specialized applications. | tandfonline.com |

Development of Novel Composites and Hybrid Materials

The functional properties of this compound are being harnessed to create advanced composites and hybrid materials, particularly in the realm of separation science.

This compound and its isomers (such as tri-isooctylamine, commercially known as Alamine 308) are extensively used as carriers in supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs) for the selective separation of metal ions and acids. researchgate.nettandfonline.com In these systems, a solution of this compound in an organic diluent is immobilized within the pores of a microporous polymer support (like polypropylene (B1209903) or polyvinylidene difluoride). tandfonline.comtandfonline.com This creates a selective barrier between a feed solution and a stripping solution.

The separation mechanism relies on a facilitated transport process. tandfonline.com For example, in the extraction of a metal ion, the this compound carrier reacts with the target species at the feed-membrane interface to form a neutral, membrane-soluble complex. This complex then diffuses across the membrane to the other interface, where it reacts with a stripping agent, releasing the metal ion into the stripping phase and regenerating the amine carrier to continue the cycle. tandfonline.comcosmosscholars.com This technology has been successfully applied to the selective recovery of valuable or toxic metals such as cobalt, nickel, palladium, uranium, and vanadium from complex aqueous solutions. researchgate.netsci-hub.seresearchgate.netj-kirr.or.kr

Table 3: Performance of this compound (and Isomers) in Selective Membrane Systems This table presents research findings on the use of this compound-like tertiary amines as carriers in membrane-based separation of various ions.

| Application (Separation of) | Membrane System | Carrier Used | Key Finding | Source(s) |

|---|---|---|---|---|

| Cobalt (Co) from Nickel (Ni) | Supported Liquid Membrane (SLM) | Alamine 308 (tri-isooctylamine) | Alamine 308 was an effective carrier for selectively transporting cobalt ions from acidic media. | researchgate.nettandfonline.com |

| Palladium (Pd) | Pseudo-Emulsion Hollow Fiber Strip Dispersion (PEHFSD) | Alamine 308 | Achieved 75% recovery of Pd(II) in the stripping phase, demonstrating good performance. | sci-hub.se |

| Uranium (U) from Vanadium (V) | Solvent Extraction | Alamine 308 | Achieved a separation factor of 196.48 for U over V in sulfuric acid media. | j-kirr.or.kr |

| Nitric Acid (HNO3) | Supported Liquid Membrane (SLM) | Trilaurylamine | The monomeric form of the trilaurylammonium nitrate (B79036) salt is the primary species responsible for acid transport. | tandfonline.com |

| Aluminum (Al) | Supported Liquid Membrane (SLM) | Alamine 308 | Successfully transported aluminum from pickling bath liquids. | tandfonline.com |

The chemical properties of this compound can be imparted to solid surfaces to create specialized adsorbents for separation processes. By grafting or physically immobilizing this compound onto high-surface-area supports like silica (B1680970), biochar, or other porous polymers, a hybrid material with tailored selectivity is produced. nih.govjeeng.net

These modified surfaces combine the robustness of the solid support with the functional properties of the amine. The long alkyl chains create a hydrophobic surface environment, while the nitrogen atom acts as a Lewis base or a site for electrostatic interaction. This makes such materials highly effective for applications like the selective removal of metal ions from wastewater or the separation of organic molecules. mdpi.comresearchgate.net For instance, amine-functionalized adsorbents are known to be effective for capturing heavy metal ions like copper through chelation with the amine groups. jeeng.netmdpi.com Similarly, tertiary amines like Alamine 308 have been used as extractants in solvent extraction systems to selectively recover vanadium from industrial leach liquors, a process that relies on the same principles of selective chemical interaction. researchgate.net

Table 4: Research on Amine-Modified Surfaces for Adsorption This table summarizes results from studies where surfaces were functionalized with amines to enhance their adsorptive and separative capabilities, a principle directly applicable to this compound.

| Support Material | Functionalizing Agent | Target Adsorbate | Key Finding | Source(s) |

|---|---|---|---|---|

| Dendritic Mesoporous Silica | 3-Aminopropyltriethoxysilane (APTES) | Copper ions (Cu2+) | Surface modification increased the adsorption capacity for Cu2+ from 0.62 mg/g to 35 mg/g. | jeeng.net |

| Mesoporous Silica Gel | Tetraethylenepentamine (TEPA) | Carbon Dioxide (CO2) | Amine modification significantly enhanced the CO2 adsorption capacity compared to pure silica gel. | mdpi.com |

| Silica Gel | Ethanolamine | Carbon Dioxide (CO2) | The sorption level of amine-modified silica allows for the separation of CO2 from methane. | researchgate.net |

| Biochar | Tetraethylenepentamine (TEPA) | Carbon Dioxide (CO2) | The solid amine adsorbent showed an excellent CO2 adsorption capacity of 2.82 mmol/g. | tandfonline.com |

Theoretical Design and Performance Prediction in Materials Science